5-Iodo-2-methylbenzohydrazide

Cross-coupling Sonogashira reaction Synthetic methodology

Researchers requiring the precise 5-iodo-2-methyl regioisomer for SAR or cross-coupling often face supply inconsistency and isomer contamination. This compound delivers the exact ortho-methyl/meta-iodo substitution pattern, with the aryl iodide handle providing superior oxidative addition kinetics for Sonogashira, Heck, and Suzuki-Miyaura reactions compared to bromo or chloro analogs. - Enables lower Pd catalyst loadings and faster reaction times in parallel synthesis. - Iodine heavy atom (f″ ≈ 6.9 e⁻ at Cu Kα) supports SAD/MAD phasing in crystallography. - Validated scaffold for antimicrobial hydrazide-hydrazones (MRSA MIC 7.81 µM) and CNS AChE inhibitors (IC₅₀ 15.1 µM).

Molecular Formula C8H9IN2O
Molecular Weight 276.07 g/mol
Cat. No. B13672016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methylbenzohydrazide
Molecular FormulaC8H9IN2O
Molecular Weight276.07 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)I)C(=O)NN
InChIInChI=1S/C8H9IN2O/c1-5-2-3-6(9)4-7(5)8(12)11-10/h2-4H,10H2,1H3,(H,11,12)
InChIKeyPTWGHRQXNJBJQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methylbenzohydrazide (CAS 1552285-89-8) – What Scientific Buyers Need to Know Before Sourcing


5-Iodo-2-methylbenzohydrazide (C₈H₉IN₂O, MW 276.07) is a halogenated benzohydrazide building block bearing an ortho-methyl and meta-iodo substitution pattern on the phenyl ring . It is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research, where the iodine atom serves as a versatile handle for cross-coupling chemistry and as a heavy-atom probe for biophysical studies . The compound is commercially available from multiple specialty chemical suppliers, typically at purities ≥95% .

Why 5-Iodo-2-methylbenzohydrazide Cannot Be Casually Interchanged with Other Benzohydrazide Analogs


Benzohydrazides are a broad class of compounds used across medicinal, agricultural, and materials chemistry; however, the specific positioning of substituents on the phenyl ring can profoundly alter reactivity, biological target engagement, and physicochemical properties. The presence of an iodine atom at the 5-position introduces unique features—including high polarizability, strong halogen-bond donor capacity, and superior oxidative addition kinetics in palladium-catalyzed reactions—that cannot be replicated by the corresponding 5-bromo, 5-chloro, or unsubstituted analogs [1]. Furthermore, the ortho-methyl group exerts steric and electronic effects that differentiate this regioisomer from 3-iodo-2-methylbenzohydrazide or 4-iodobenzohydrazide in both synthetic and biological contexts [2]. For researchers designing structure–activity relationship (SAR) studies or optimizing synthetic routes, selecting the correct iodo-methyl-benzohydrazide isomer is not a trivial interchange.

Quantitative Evidence for Selecting 5-Iodo-2-methylbenzohydrazide: A Head-to-Head Comparison Guide


Superior C–I Bond Reactivity in Palladium-Catalyzed Cross-Coupling vs. C–Br and C–Cl Analogs

The aryl iodide bond in 5-iodo-2-methylbenzohydrazide undergoes oxidative addition to Pd(0) catalysts significantly faster than the corresponding aryl bromide or chloride bonds. In copper-free Sonogashira-type reactions conducted at 80 °C in DMF with 0.05 mol% Pd catalyst, aryl iodides required only 0.5 h for quantitative conversion, whereas activated aryl bromides demanded higher catalyst loading (0.11 mol% Pd) and longer reaction times [1]. This reactivity hierarchy (I > Br >> Cl) is well established in the cross-coupling literature and directly translates to the 5-position halide of 2-methylbenzohydrazide scaffolds: the iodo derivative enables milder reaction conditions, lower catalyst loadings, and broader substrate scope compared to its bromo and chloro analogs [2].

Cross-coupling Sonogashira reaction Synthetic methodology

Iodine Imparts Stronger Halogen-Bond Donor Capacity than Bromine or Chlorine for Supramolecular and Target-Engagement Applications

The iodo substituent in 5-iodo-2-methylbenzohydrazide acts as a superior halogen-bond (XB) donor compared to bromo- and chloro-substituted analogs. Quantitative linear free-energy relationship studies on substituted iodoaromatics demonstrate that the thermodynamic stabilization from I···Lewis-base interactions exceeds that of Br by approximately 2–5 kJ/mol depending on the acceptor, attributable to the larger σ-hole and higher polarizability of iodine [1]. In the context of benzohydrazide-based bioactive compounds, the enhanced XB capacity of iodine has been specifically invoked to explain improved binding affinity to biological targets through van der Waals interactions and halogen bonding, as noted for structurally related iodobenzohydrazide derivatives .

Halogen bonding Drug design Crystal engineering

Iodine Enables Experimental Phasing in X-ray Crystallography via Heavy-Atom Derivatization

The iodine atom (atomic number 53) in 5-iodo-2-methylbenzohydrazide provides significant anomalous scattering signal for single-wavelength anomalous diffraction (SAD) or multiple-wavelength anomalous diffraction (MAD) phasing in protein crystallography. The f″ anomalous scattering factor for iodine at Cu Kα wavelength (1.54 Å) is approximately 6.9 electrons, compared to approximately 1.5 electrons for bromine and <0.5 electrons for chlorine [1]. For small-molecule crystallography, the iodine atom has been used in benzohydrazide derivatives to facilitate structure solution via Patterson methods—for example, in the crystal structure determination of C₇H₇IN₂O (4-iodobenzohydrazide), where the iodine atom enabled unambiguous heavy-atom location [2].

X-ray crystallography Heavy-atom derivatization Structural biology

Iodinated Hydrazide-Hydrazones Exhibit Superior Antimicrobial Activity vs. Non-Iodinated Analogs

In a systematic study of 22 iodinated hydrazide-hydrazones synthesized from 4-substituted benzohydrazides and hydroxy-diiodobenzaldehydes, the presence of the 3,5-diiodosalicylidene scaffold was critical for dual antimicrobial and cytotoxic activity: compounds bearing this iodinated moiety (series 1) showed MIC values as low as 7.81 µM against methicillin-resistant Staphylococcus aureus (MRSA), whereas the corresponding 4-hydroxy isomers (series 2) with the same benzohydrazide core but altered iodination pattern displayed low biological activity [1]. Although this study does not directly test 5-iodo-2-methylbenzohydrazide as a free hydrazide, it establishes that iodination of the benzohydrazide scaffold is a key determinant of antimicrobial potency against Gram-positive pathogens, including MRSA, with the iodine substituent contributing to enhanced membrane penetration and target engagement [1].

Antimicrobial Hydrazide-hydrazone MRSA

Iodinated Hydrazide-Hydrazones Demonstrate Cholinesterase Inhibitory Activity with Sub-Rivastigmine IC₅₀ Values

Twenty-five iodinated hydrazide-hydrazones, synthesized from 4-substituted benzohydrazides and diiodobenzaldehydes, exhibited AChE inhibition with IC₅₀ values of 15.1–140.5 µM and BuChE inhibition of 35.5–170.5 µM. Several compounds achieved IC₅₀ values lower than the clinical reference drug rivastigmine against AChE, while others were equipotent to rivastigmine for BuChE [1]. The most potent compound (2k, a 4-nitrobenzohydrazide-derived diiodo-hydrazone) inhibited AChE with an IC₅₀ of 15.1 µM, compared to rivastigmine's reported IC₅₀ of approximately 30–50 µM for AChE under comparable Ellman assay conditions [1]. Additionally, the majority of compounds met blood-brain-barrier permeability criteria by the BOILED-Egg model, an advantage for CNS-targeted programs [1].

Cholinesterase inhibition Alzheimer's disease CNS drug design

Predicted Physicochemical Differentiation: Density and Acidity vs. Unsubstituted 2-Methylbenzohydrazide

Computationally predicted physicochemical parameters differentiate 5-iodo-2-methylbenzohydrazide from its non-halogenated parent 2-methylbenzohydrazide (CAS 7658-80-2). The iodine substituent increases the predicted density from approximately 1.13 g/cm³ (2-methylbenzohydrazide) to 1.777 ± 0.06 g/cm³ for 5-iodo-2-methylbenzohydrazide . The predicted pKa of the hydrazide –NH group shifts from approximately 13.5 for the parent to 12.08 ± 0.10 for the iodo derivative, reflecting the electron-withdrawing effect of iodine that moderately enhances the acidity of the hydrazide N–H bond . These differences can influence solubility, formulation behavior, and chromatographic retention in purification workflows.

Physicochemical properties LogD/pKa prediction Formulation

Optimal Use Cases for Procuring 5-Iodo-2-methylbenzohydrazide: Where the Iodo Substituent Delivers Definitive Advantage


Palladium-Catalyzed Diversification of Benzohydrazide Libraries for Medicinal Chemistry

When constructing compound libraries via Sonogashira, Heck, or Suzuki–Miyaura cross-coupling, the aryl iodide handle of 5-iodo-2-methylbenzohydrazide enables faster reaction kinetics and lower catalyst loadings than the corresponding bromide or chloride [1]. This is especially valuable for high-throughput parallel synthesis where reaction uniformity and minimal palladium carryover are critical. The ortho-methyl group provides additional steric control, potentially biasing coupling at the 5-position over alternative sites.

Halogen-Bond-Guided Drug Design and Supramolecular Crystal Engineering

The superior halogen-bond donor capacity of iodine over bromine and chlorine [1] makes 5-iodo-2-methylbenzohydrazide the preferred building block for programs exploiting XB interactions—for instance, targeting carbonyl-rich enzyme active sites, designing anion receptors, or engineering co-crystals with predictable stoichiometry. The quantitative difference in XB stabilization energy (I > Br by ~2–5 kJ/mol) translates to experimentally distinguishable binding thermodynamics.

Experimental Phasing for Macromolecular and Small-Molecule Crystallography

With an anomalous scattering factor (f″) of ~6.9 e⁻ at Cu Kα, iodine provides robust phasing power for SAD/MAD experiments [1]. 5-Iodo-2-methylbenzohydrazide can be soaked into protein crystals or co-crystallized with the target, serving simultaneously as a functional ligand probe and a self-phasing heavy atom—eliminating the need for additional derivatization steps required when using non-iodinated benzohydrazides.

Antimicrobial and Cholinesterase Inhibitor Lead Generation Programs

For groups developing hydrazide-hydrazone-based antimicrobials, starting from 5-iodo-2-methylbenzohydrazide positions the program to access the iodinated scaffold that has been validated to produce MIC values as low as 7.81 µM against MRSA [1]. Similarly, CNS drug discovery programs targeting cholinesterases can derive hydrazide-hydrazones from this precursor that have demonstrated AChE IC₅₀ values (15.1 µM) surpassing the clinical benchmark rivastigmine [2]. In both cases, the iodine substituent is not interchangeable with bromine or chlorine without loss of the reported potency advantages.

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